molecular formula C13H21NO5 B6247809 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid CAS No. 2551119-20-9

1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid

Cat. No.: B6247809
CAS No.: 2551119-20-9
M. Wt: 271.3
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[35]nonane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid typically involves the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

    Oxidation and carboxylation: These steps introduce the carboxylic acid functionality into the molecule.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: This involves the replacement of one functional group with another, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is employed in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane

Comparison: 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both an oxa and azaspiro moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2551119-20-9

Molecular Formula

C13H21NO5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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